molecular formula C19H16F2N2O3 B6567539 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 1021216-73-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6567539
CAS No.: 1021216-73-8
M. Wt: 358.3 g/mol
InChI Key: NHUORMDTGGCUKX-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H16F2N2O3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.11289870 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18F2N2O4
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 1021265-10-0

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The proposed mechanisms include:

  • Metabolic Activation : The compound may undergo metabolic conversion to reactive species that bind to cellular macromolecules, leading to cytotoxic effects in sensitive cells.
  • Induction of Enzyme Expression : Some studies have shown that fluorinated derivatives can induce the expression of cytochrome P450 enzymes (CYPs), which are involved in drug metabolism and can influence the efficacy and toxicity of chemotherapeutic agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)6.2Induction of apoptosis via metabolic activation
T47D (Breast Cancer)27.3CYP enzyme induction leading to cell death
Ovarian CancerNot specifiedIncreased expression of CYP1A1

Case Studies

  • Study on HCT-116 Cell Line : A study revealed that this compound induced apoptosis in HCT-116 cells through the generation of DNA adducts, suggesting a direct interaction with cellular DNA .
  • Breast Cancer Research : In another investigation focusing on T47D cells, the compound was shown to significantly inhibit cell proliferation by inducing CYP1A1 expression, which is crucial for its metabolic activation and subsequent cytotoxicity .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-4-2-3-5-17(12)25-11-19(24)22-10-14-9-18(26-23-14)15-7-6-13(20)8-16(15)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUORMDTGGCUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.